molecular formula C7H3Cl2NOS B1601751 4,5-Dichloro-2(3h)-benzothiazolone CAS No. 87553-87-5

4,5-Dichloro-2(3h)-benzothiazolone

Cat. No. B1601751
CAS RN: 87553-87-5
M. Wt: 220.07 g/mol
InChI Key: OPPHWVDWVMDPGY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2(3h)-benzothiazolone is a chemical compound with the molecular formula C3Cl2OS2 . It is also known by its regulatory process names and other identifiers .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2(3h)-benzothiazolone is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Dichloro-2(3h)-benzothiazolone are not available, it’s worth noting that similar compounds have shown reactivity towards several nucleophiles, including thiosemicarbazide and different amines .

Safety and Hazards

The hazards of 4,5-Dichloro-2(3h)-benzothiazolone are based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

While specific future directions for 4,5-Dichloro-2(3h)-benzothiazolone are not available, research into similar compounds continues to be an area of interest .

properties

IUPAC Name

4,5-dichloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4-6(5(3)9)10-7(11)12-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPHWVDWVMDPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=O)N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530850
Record name 4,5-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2(3h)-benzothiazolone

CAS RN

87553-87-5
Record name 4,5-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

33 g of 2-amino-4,5-dichlorobenzothiazole, 241 g of 30% hydrochloric acid and 33.9 g of water are introduced into a 750 ml pressure vessel at room temperature and subsequently heated to 50° C. After the mixture has been stirred for 30 minutes, 58.3 g of aqueous, 40% sodium nitrite solution are metered in at a uniform rate in the course of 3 hours at 50° C., with vigorous stirring. After metering in has ended, stirring is continued for 4 hours at 50° C. Excess nitrite is then removed by adding approximately 15 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 4 hours at 140°-150° C. (pressure approximately 6 bar). After the mixture has cooled to 20° C., the crystalline product is filtered off with suction, washed with water and dried at 60° C. to constant weight. 27.9 g of 4,5-dichlorobenzothiazol-2-one with a pure substance content of 97.2% are obtained (corresponding to 81.8% yield) with a DSC melting point of 229.1° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
241 g
Type
reactant
Reaction Step One
Name
Quantity
33.9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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